[2-(Cyclopentylamino)pteridin-4-yl](4-methoxyphenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylamino)pteridin-4-ylamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pteridine core, which is a bicyclic heterocycle, and is substituted with a cyclopentylamino group and a 4-methoxyphenylamine group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylamino)pteridin-4-ylamine typically involves multi-step organic reactions. One common approach starts with the preparation of the pteridine core, followed by the introduction of the cyclopentylamino and 4-methoxyphenylamine groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(Cyclopentylamino)pteridin-4-ylamine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylamino)pteridin-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents (e.g., dichloromethane, ethanol), and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(Cyclopentylamino)pteridin-4-ylamine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, 2-(Cyclopentylamino)pteridin-4-ylamine is explored for its therapeutic potential. Its interactions with biological targets suggest possible applications in drug development, particularly for diseases where modulation of specific pathways is beneficial.
Industry
In industrial applications, the compound’s properties are leveraged for the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylamino)pteridin-4-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentylamino)pteridin-4-ylamine: Similar structure but with a hydroxy group instead of a methoxy group.
2-(Cyclopentylamino)pteridin-4-ylamine: Contains a chlorine atom instead of a methoxy group.
2-(Cyclopentylamino)pteridin-4-ylamine: Features a nitro group, which significantly alters its reactivity and biological activity.
Uniqueness
The uniqueness of 2-(Cyclopentylamino)pteridin-4-ylamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The methoxy group, in particular, influences its solubility, reactivity, and interaction with biological targets, differentiating it from similar compounds with other substituents.
Properties
Molecular Formula |
C18H20N6O |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-N-cyclopentyl-4-N-(4-methoxyphenyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C18H20N6O/c1-25-14-8-6-13(7-9-14)21-17-15-16(20-11-10-19-15)23-18(24-17)22-12-4-2-3-5-12/h6-12H,2-5H2,1H3,(H2,20,21,22,23,24) |
InChI Key |
RFPYXDOUJRXOOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.